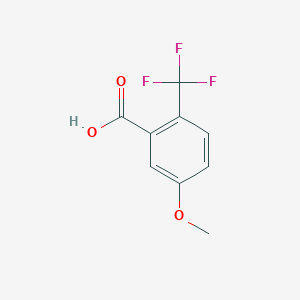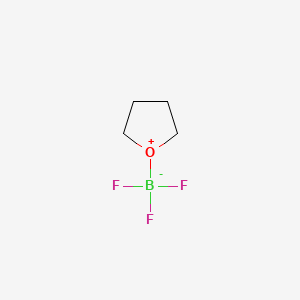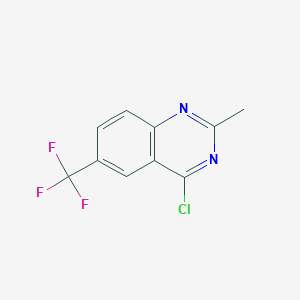
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline
Descripción general
Descripción
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is C10H6ClF3N2. Its average mass is 246.616 Da and its monoisotopic mass is 246.017166 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline are not detailed in the literature, quinazolinone derivatives have been noted for their wide range of biological activities, which may suggest various potential chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinazoline derivatives, including those related to 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline, have been extensively studied for their potential biological activities and applications in drug discovery:
Synthesis of Quinazoline Derivatives
Quinazoline derivatives exhibit a wide range of biological activities, making them of interest in medicinal chemistry. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine has shown potential biological activities in medicine, highlighting the importance of synthetic methods for these compounds (Ouyang et al., 2016).
Anticancer Activity
Some quinazoline derivatives have been synthesized and characterized for their anticancer activity. Notably, compounds targeting EGFR-tyrosine kinase have been studied for their potential as antitumor agents (Noolvi & Patel, 2013).
Histamine H4 Receptor Inverse Agonists
The discovery of quinazolines as histamine H4 receptor inverse agonists showcases their potential in developing therapies for inflammatory diseases. This research underscores the versatility of quinazoline derivatives in targeting various receptors (Smits et al., 2008).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and evaluated quinazoline derivatives for antimicrobial and anti-inflammatory activities, demonstrating their potential in treating infections and inflammation (Dash et al., 2017).
Organic Synthesis and Chemical Properties
The chemical synthesis of quinazoline derivatives, including methods for introducing various functional groups, is a significant area of research:
Synthetic Methods
Research on synthetic methods and optimization for producing quinazoline derivatives is crucial for developing more efficient and scalable processes. This includes studies on the synthesis of specific derivatives such as 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate for various quinazoline-based drugs (Xu Guangshan, 2011).
Chemical Reactions and Modifications
The reactions of quinazoline and its derivatives with various nucleophiles and the exploration of their chemical properties provide insights into the versatility and reactivity of these compounds. This includes studies on the reactions of quinazoline derivatives with C-nucleophiles and the synthesis of compounds with potential antimycobacterial and photosynthesis-inhibiting activities (Azev et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMNEUWJAPJFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
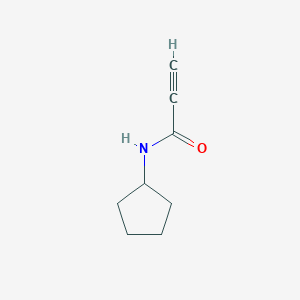
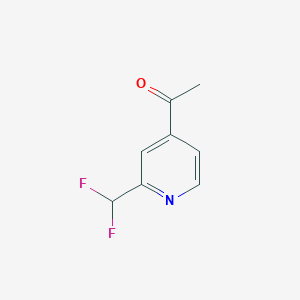
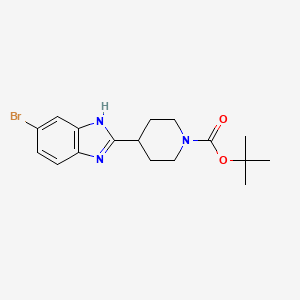
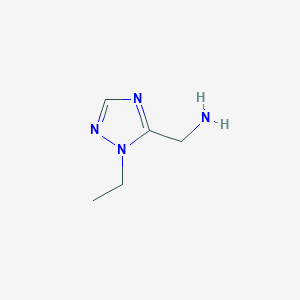
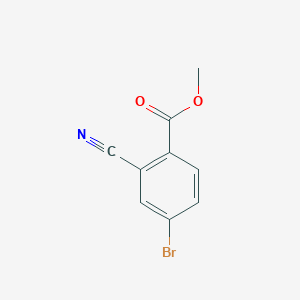
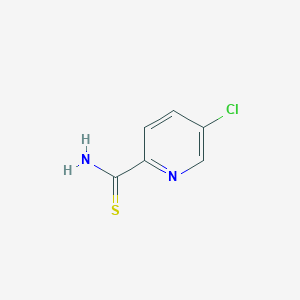
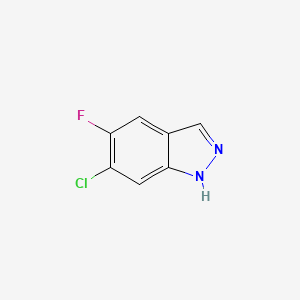
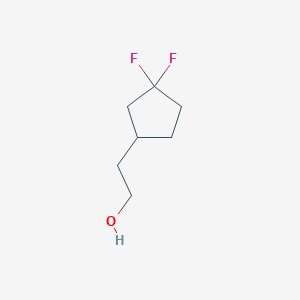
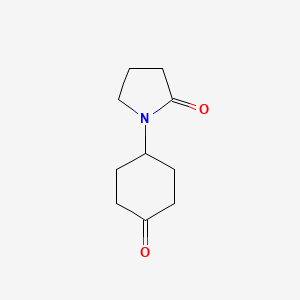
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)
